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Compound of Interest

Compound Name: Tris(trimethylsilyl)arsane

Cat. No.: B091232 Get Quote

An In-depth Technical Guide to Tris(trimethylsilyl)arsane (CAS: 17729-30-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(trimethylsilyl)arsane, a

versatile and highly reactive organoarsenic compound. Its primary utility lies in its function as a

soluble and manageable source of the arsenide ion, making it a critical precursor in the

synthesis of advanced materials, particularly III-V semiconductors. The fundamental reactivity

of this compound is centered on the facile cleavage of its arsenic-silicon (As-Si) bonds.

Physicochemical and Spectroscopic Data
The key physical and chemical properties of Tris(trimethylsilyl)arsane are summarized below.

This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of Tris(trimethylsilyl)arsane
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Property Value

CAS Number 17729-30-5[1]

Molecular Formula C₉H₂₇AsSi₃[1]

Molecular Weight 294.49 g/mol [1]

Appearance
Colorless liquid, melts slightly below room

temperature[2]

Boiling Point
82-84 °C @ 4 Torr[1] 65-71 °C @ 2.5 x 10⁻³

Torr[2]

Density 0.9939 g/cm³[1]

Solubility
Very soluble in benzene, toluene, pentane, THF,

and diethyl ether[2]

Table 2: Spectroscopic Data for Tris(trimethylsilyl)arsane

Technique Data

¹H NMR
A single resonance appears at δ 0.30 ppm (in

C₇D₈)[2]

¹³C NMR A single resonance appears at δ 4.31 ppm[2]

FT-IR (Predicted)

Expected to show a strong, sharp band for the

Si-CH₃ group around 1260 cm⁻¹ and one or

more strong bands in the 865-750 cm⁻¹ range.

[3]

Mass Spec. (Predicted)

The mass spectrum is expected to show a

characteristic fragment ion for [Si(CH₃)₃]⁺ at m/z

= 73. Predicted adducts include [M+H]⁺ at m/z

295.07 and [M+Na]⁺ at m/z 317.05.[4][5]

Synthesis of Tris(trimethylsilyl)arsane
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The most established and widely used method for synthesizing Tris(trimethylsilyl)arsane
involves the reaction of an alkali metal arsenide with chlorotrimethylsilane.[6] The following

protocol details a synthesis using a sodium-potassium alloy.

Experimental Protocol: Synthesis via Alkali Metal
Arsenide
Caution: This procedure is extremely hazardous and must be performed by trained personnel

in a well-ventilated fume hood under an inert atmosphere. Sodium-potassium alloy is violently

reactive with water and air. Tris(trimethylsilyl)arsane is a toxic, highly pyrophoric liquid that

may generate toxic arsine gas (AsH₃) upon exposure to air or moisture. A Class D metal fire

extinguisher must be readily available.[2]

Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a

mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected

to a nitrogen/vacuum line. Ensure all glassware is rigorously dried.

Reactant Preparation: Under a positive pressure of argon, charge the flask with arsenic

powder (15.0 g, 0.20 mol) and 1,2-dimethoxyethane (DME, 200 mL, previously dried and

deoxygenated).

Alloy Formation and Reaction: Add sodium metal (4.6 g, 0.20 mol) and potassium metal (7.8

g, 0.20 mol) to the flask. Heat the mixture to reflux with vigorous stirring. The reaction is

typically complete within 48 hours, indicated by the consumption of the alkali metals and the

formation of a fine, dark grey suspension of K₃As/Na₃As.

Silylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a

solution of chlorotrimethylsilane (65.2 g, 0.60 mol) in 100 mL of dry DME via the dropping

funnel over 2 hours, maintaining the temperature below -60 °C.

Warm-up and Stirring: After the addition is complete, allow the mixture to slowly warm to

room temperature and stir overnight.

Work-up and Isolation: Filter the mixture through a medium-porosity fritted funnel under an

inert atmosphere to remove the precipitated alkali metal chlorides. Wash the filter cake with

dry pentane.
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Purification: Combine the filtrate and washings. Remove the solvent in vacuo to yield the

crude product as a pale yellow liquid. Purify the crude material by fractional distillation under

high vacuum (bp 65-71 °C / 2.5 x 10⁻³ torr) to afford Tris(trimethylsilyl)arsane as a clear,

colorless liquid. The typical yield is around 62%.[2]

Caption: Workflow for the synthesis of Tris(trimethylsilyl)arsane.

Chemical Reactivity and Applications
The synthetic utility of Tris(trimethylsilyl)arsane stems from the lability of the As-Si bonds,

which readily undergo cleavage. This reactivity is central to its primary application: the

synthesis of III-V semiconductor materials through dehalosilylation reactions.[6]

Dehalosilylation Reactions for III-V Semiconductor
Synthesis
Tris(trimethylsilyl)arsane reacts with Group 13 trihalides (e.g., GaCl₃, InCl₃) to form the

corresponding arsenide material (e.g., GaAs, InAs) and chlorotrimethylsilane, which is volatile

and easily removed. This provides a low-temperature, solution-phase or vapor-phase route to

these important materials.[6][7][8]

Experimental Protocol: Deposition of Gallium Arsenide
(GaAs) Films
The following is a representative protocol for the deposition of GaAs thin films using

organometallic chemical vapor deposition (OMCVD).

Precursor and Substrate Preparation: Load Tris(trimethylsilyl)arsane and anhydrous

Gallium(III) chloride (GaCl₃) into separate bubblers on a CVD manifold. Heat the bubblers to

102-103 °C for the arsane and 41-42 °C for GaCl₃ to ensure adequate vapor pressure.[7]

Prepare silicon or GaAs substrates by appropriate cleaning and etching procedures.[7]

Deposition: Place the substrate on an inductively heated graphite susceptor within the

reactor chamber. Heat the substrate to the desired deposition temperature (e.g., 400 °C).[7]

Gas Flow: Introduce a carrier gas (e.g., Argon) through the heated bubblers to transport the

precursor vapors into the mixing manifold and then into the reactor chamber.[7]
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Reaction and Film Growth: The gas-phase reaction between Tris(trimethylsilyl)arsane and

GaCl₃ occurs at the heated substrate surface, leading to the deposition of a Gallium

Arsenide film and the formation of volatile chlorotrimethylsilane, which is carried away by the

gas flow.[7]

Characterization: After deposition, cool the system and remove the substrate. The resulting

film can be characterized by techniques such as X-ray diffraction (XRD) to confirm the

crystalline structure of GaAs and Auger electron spectroscopy to assess purity and

stoichiometry.[7]

Caption: Dehalosilylation reaction for GaAs synthesis.

Safety and Handling
Tris(trimethylsilyl)arsane is a hazardous material that requires stringent safety protocols. Its

pyrophoric and toxic nature, coupled with the potential to release highly toxic arsine gas,

necessitates careful handling.

Table 3: Safety and Handling Precautions
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Hazard Precaution

Pyrophoricity

Spontaneously flammable in air. Must be

handled under a dry, inert atmosphere (e.g.,

argon or nitrogen) at all times using Schlenk line

or glovebox techniques.[2]

Toxicity

Highly toxic. Poisonous by ingestion and toxic if

inhaled. Avoid all contact with skin and eyes and

prevent inhalation of vapors.[2]

Reactivity

Reacts violently with water and moisture,

potentially forming flammable gases and highly

toxic arsine (AsH₃).[2] Incompatible with strong

oxidizing agents.

Personal Protective Equipment (PPE)

Wear appropriate flame-retardant laboratory

coat, chemical-resistant gloves (e.g., neoprene

or nitrile), and chemical safety goggles or a face

shield.[2]

Fire Safety

Keep a Class D fire extinguisher (for

combustible metals) readily accessible. Do NOT

use water, carbon dioxide, or halogenated

extinguishers.[2]

Disposal

Quench residues and empty containers

cautiously in a fume hood by slowly adding an

alcohol like tert-butanol or isopropanol, followed

by water. This process may generate arsine

gas.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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